molecular formula C17H12Cl2O3 B3038823 7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one CAS No. 911290-21-6

7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one

Cat. No.: B3038823
CAS No.: 911290-21-6
M. Wt: 335.2 g/mol
InChI Key: WGEZPSXGFOLSFP-UHFFFAOYSA-N
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Description

7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one (CAS 911290-21-6) is a synthetically versatile coumarin derivative that serves as a critical chemical intermediate in medicinal chemistry and neuroscience research. Its primary research value lies in its role as a key precursor for the synthesis of potent and selective monoamine oxidase B (MAO-B) inhibitors . The 4-(chloromethyl) group on the coumarin core is a reactive handle that allows for efficient functionalization, typically through nucleophilic substitution with amines, to generate a library of 4-aminomethyl derivatives for biological screening . This compound is part of a prominent research series investigating 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones as potential multi-targeting agents for neurodegenerative diseases . Researchers have utilized this core structure to develop compounds that inhibit both MAO-B and cholinesterases (ChEs), aiming to address multiple pathological aspects of conditions like Alzheimer's disease simultaneously . The 3-chlorobenzyloxy moiety at the 7-position is a structural feature known to contribute significantly to high-affinity binding within the aromatic cavity of the MAO-B enzyme . This product is intended for use in laboratory research as a building block for the development of novel bioactive molecules. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-(chloromethyl)-7-[(3-chlorophenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2O3/c18-9-12-7-17(20)22-16-8-14(4-5-15(12)16)21-10-11-2-1-3-13(19)6-11/h1-8H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEZPSXGFOLSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)C(=CC(=O)O3)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Von Pechmann Cyclization for 4-Chloromethyl Coumarin Core Formation

The foundational step in synthesizing this compound involves constructing the 4-chloromethyl-7-hydroxy-2H-chromen-2-one intermediate via the von Pechmann cyclization . This acid-catalyzed reaction condenses a resorcinol derivative with a β-keto ester bearing a chloromethyl group.

Typical Reaction Conditions

  • Reactants : Resorcinol (1,3-dihydroxybenzene) and ethyl 4-chloroacetoacetate.
  • Catalyst : Concentrated sulfuric acid (H₂SO₄) or deep eutectic solvents (DES) like choline chloride/l-(+)-tartaric acid (ChCl/l-(+)-TA).
  • Temperature : 110–120°C under reflux.
  • Yield : 60–85%, depending on solvent and catalyst.

Mechanistic Insight
The reaction proceeds through:

  • Protonation of the β-keto ester’s carbonyl group, enhancing electrophilicity.
  • Electrophilic attack by the resorcinol’s hydroxyl group, forming a cyclic intermediate.
  • Dehydration and aromatization to yield the coumarin scaffold.

Key Data

Parameter Value Source
Optimal DES ChCl/l-(+)-TA (1:2)
Reaction Time 4–6 hours
Product Purity Recrystallization from ethanol

Advanced Methodological Variations

Green Chemistry Approaches Using Deep Eutectic Solvents

Recent advancements emphasize sustainable synthesis. A DES-mediated Pechmann cyclization (ChCl/l-(+)-TA) achieves 98% yield for analogous coumarins, reducing reliance on corrosive acids.

Advantages

  • Reusability : DES can be recycled ≥3 times without significant yield loss.
  • Eco-Friendly : Eliminates hazardous waste associated with H₂SO₄.

Limitations

  • Substrate Scope : Less effective for electron-deficient phenols.

Halogen Exchange Strategies

For laboratories lacking ethyl 4-chloroacetoacetate, a two-step halogenation protocol may be employed:

  • Synthesize 4-methylcoumarin via Pechmann cyclization.
  • Chlorinate the methyl group using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under radical conditions.

Chlorination Data

Reagent Temperature Yield
SO₂Cl₂ 80°C 45%
NCS (AIBN) 70°C 52%

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Key Methods

Method Yield (%) Purity (%) Time (h)
Classical Pechmann (H₂SO₄) 60 90 6
DES-Mediated Pechmann 85 95 4
Halogen Exchange 45–52 88 12

Key Takeaways

  • The DES route offers superior yields and shorter reaction times.
  • Direct Pechmann cyclization with chlorinated β-keto esters remains the most efficient strategy.

Mechanistic Challenges and Solutions

Competing Alkylation Sites

The presence of multiple hydroxyl groups in resorcinol derivatives risks poly-alkylation . This is mitigated by:

  • Steric Hindrance : Bulky benzyl bromides favor mono-alkylation.
  • Temperature Control : Lower temperatures (40–50°C) reduce reaction rates, enhancing selectivity.

Chloromethyl Group Stability

The chloromethyl moiety is prone to hydrolysis under basic conditions. Strategies to prevent degradation include:

  • Anhydrous Solvents : Use of dried acetone or DMF.
  • Inert Atmosphere : Nitrogen or argon sparging during alkylation.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

  • Batch Size : 1 kg of resorcinol yields ~700 g of intermediate.
  • Cost Analysis : DES methods reduce waste management costs by 30% compared to H₂SO₄.

Regulatory Compliance

  • Waste Streams : DES residues are non-toxic and biodegradable.
  • Safety Protocols : Benzyl bromides require handling in fume hoods due to lachrymatory effects.

Chemical Reactions Analysis

Types of Reactions

7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the chloromethyl group to a methyl group or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce a carboxylic acid or aldehyde derivative.

Scientific Research Applications

Antioxidant Effects

Chromones are recognized for their antioxidant properties, which can help mitigate oxidative stress in biological systems. The unique structure of 7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one may confer similar benefits, although empirical data is still required to substantiate these claims.

Antitumor Activity

Some chromenones have demonstrated antitumor effects in various studies. The structural modifications in this compound could potentially enhance its efficacy against cancer cells, but further research is necessary to explore this aspect thoroughly.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Chromone Backbone : This often starts with the cyclization of substituted phenols.
  • Chloromethylation : The introduction of the chloromethyl group is critical for enhancing biological activity.
  • Alkylation with Chlorobenzyl : This step involves reacting the chromone derivative with chlorobenzyl bromide.

Notable Derivatives

Several derivatives share structural similarities with this compound, each potentially exhibiting unique biological activities:

Compound NameChemical FormulaKey Features
4-hydroxycoumarinC9H6O3Known for anticoagulant properties
7-hydroxycoumarinC10H8O3Exhibits fluorescent properties
7-(3-chlorobenzyloxy)-4-(methylamino)methyl-2H-chromen-2-oneC18H16ClNO3Stronger inhibitor of monoamine oxidase B

Multi-targeting Compounds

Research has shown that compounds similar to this compound can act as multi-targeting agents in inhibiting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO B). A study highlighted that modifications at the benzyloxy or basic moiety led to compounds with nanomolar inhibition against MAO B and micromolar levels against AChE, suggesting potential therapeutic applications in neurodegenerative diseases .

Mechanistic Studies

Although specific mechanistic studies on this compound are lacking, related chromenones have been investigated for their binding modes and interactions with target enzymes through molecular docking simulations and enzyme kinetics analysis . These insights could guide future research on this compound.

Mechanism of Action

The mechanism of action of 7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, as an MAO-B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity and selectivity of coumarin derivatives are highly dependent on substituents at positions 4 and 7. Below is a detailed comparison of 7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one with analogous compounds, focusing on structural variations, MAO-B inhibition, and pharmacokinetic properties.

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Position 4 Substituent Position 7 Substituent MAO-B IC₅₀ (nM) Selectivity Index (SI)* Key References
This compound (Target Compound) Chloromethyl (-CH₂Cl) 3-Chlorobenzyloxy Not reported Not reported
NW-1772 (7-[(3-Chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate) Methylaminomethyl (-CH₂NHCH₃) 3-Chlorobenzyloxy 3.5 >400
7-[(4-Chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one Phenyl (-C₆H₅) 4-Chlorobenzyloxy 1200 8.3
6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one Phenyl (-C₆H₅) 2,4-Dichlorobenzyloxy Not reported Not reported
4-[(4-Methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]-2H-chromen-2-one 4-Methylbenzylamino Unsubstituted Not applicable Targets acetylcholinesterase (AChE)

Selectivity Index (SI) : Ratio of MAO-A IC₅₀ to MAO-B IC₅₀.

Key Findings

Role of Position 4 Substituents: The chloromethyl group in the target compound (vs. methylaminomethyl in NW-1772) reduces MAO-B affinity. NW-1772’s methylaminomethyl group forms hydrogen bonds with MAO-B’s Glu84 and Tyr435 residues, enhancing potency (IC₅₀ = 3.5 nM) and selectivity (SI > 400) . Chloromethyl’s electron-withdrawing nature may hinder interactions with the enzyme’s hydrophobic active site, explaining its lower activity compared to NW-1772 .

Position 7 Substituents: 3-Chlorobenzyloxy (target compound and NW-1772) optimizes MAO-B inhibition by fitting into a hydrophobic cleft near the enzyme’s FAD cofactor. Substitution with 4-chlorobenzyloxy (as in ) reduces activity (IC₅₀ = 1200 nM), indicating steric or electronic incompatibility .

Dual-Targeting Compounds: Derivatives like 4-[(4-methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]-2H-chromen-2-one () shift activity toward acetylcholinesterase (AChE), highlighting the coumarin scaffold’s versatility for multi-target drug design.

Pharmacokinetic and Toxicity Considerations

  • NW-1772 exhibits rapid blood-brain barrier penetration, reversibility, and low cytochrome P450 inhibition, making it a superior candidate for neurodegenerative therapy .

Biological Activity

7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, characterized by its unique structure that includes both chlorobenzyl and chloromethyl groups. This compound has gained attention due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. The presence of chlorine atoms enhances the lipophilicity of the molecule, which may influence its pharmacokinetic properties such as absorption and metabolism.

  • Chemical Formula : C17H12Cl2O3
  • Molecular Weight : Approximately 329.78 g/mol

The compound's structure includes a chromone backbone, known for various biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

1. Inhibition of Monoamine Oxidase B (MAO-B)

One of the key biological activities of this compound is its role as an inhibitor of MAO-B. This enzyme is crucial for the oxidative deamination of monoamines, including neurotransmitters like dopamine. Inhibition of MAO-B can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms associated with neurodegenerative diseases such as Parkinson's disease .

3. Antioxidant Activity

The antioxidant activity of coumarin derivatives is well-documented. These compounds can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Case Studies

  • MAO-B Inhibition Study : A study focused on a series of coumarins demonstrated that compounds with similar structures exhibited significant MAO-B inhibitory activity, with IC50 values in the nanomolar range. While specific data for this compound is not available, it is reasonable to hypothesize similar efficacy based on structural analogs .
  • Antitumor Activity : Research into related chromone compounds has shown promising results against various cancer types. For instance, certain substitutions on the chromone ring have been linked to enhanced cytotoxicity against breast and lung cancer cell lines .

Data Table: Biological Activities of Related Compounds

Compound NameMAO-B IC50 (nM)Antitumor ActivityAntioxidant Activity
This compoundTBDTBDTBD
4-hydroxycoumarin50ModerateHigh
6-methylcoumarin25HighModerate
7-benzyloxycoumarin15HighHigh

Q & A

Basic: What synthetic methodologies are recommended for preparing 7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one?

Answer:
The compound is synthesized via alkylation of 7-hydroxy-4-(chloromethyl)-2H-chromen-2-one with 3-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetone). Purification is achieved using flash chromatography with gradients of ethyl acetate in hexane, yielding ~57% purity. Structural validation employs ¹H NMR (e.g., δ 4.97 ppm for CH₂Cl, δ 5.16 ppm for CH₂O) and elemental analysis .

Basic: How is the structural integrity of this compound verified in academic research?

Answer:
¹H NMR spectroscopy confirms substituent positions (e.g., aromatic protons at δ 6.43–7.75 ppm) and chloromethyl/benzyloxy groups. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₈H₁₄Cl₂O₃: theoretical 357.03 g/mol). Purity is assessed via HPLC (>95%) and melting point analysis .

Advanced: What structure-activity relationship (SAR) insights guide MAO-B inhibition optimization?

Answer:
The 3-chlorobenzyloxy group at position 7 and chloromethyl at position 4 are critical for MAO-B affinity. Docking studies (PDB ID: 2V61) reveal hydrogen bonding with Gln206 and hydrophobic interactions with Tyr398. Substituting position 4 with polar groups (e.g., methylamino) enhances selectivity (SI >400) and reversibility .

Advanced: How do molecular dynamics simulations explain its selective MAO-B inhibition?

Answer:
Docking simulations show the compound occupies the MAO-B active site, forming a π-π stacking interaction with Tyr435. The chloromethyl group stabilizes the flavin adenine dinucleotide (FAD) cofactor via van der Waals forces, while the benzyloxy moiety fits into a hydrophobic subpocket, minimizing MAO-A affinity .

Contradictions: How to reconcile discrepancies in reported IC₅₀ values across studies?

Answer:
Variations arise from assay conditions (e.g., enzyme source, substrate concentration). For instance, Pisani et al. (2009) report IC₅₀ = 2.1 nM using recombinant human MAO-B, while others using rat brain homogenates show IC₅₀ = 8.3 nM. Standardizing substrates (e.g., kynuramine vs. benzylamine) and pre-incubation times resolves inconsistencies .

Pharmacokinetics: What ADME properties make it a viable CNS drug candidate?

Answer:
The compound exhibits rapid blood-brain barrier penetration (tₘₐₓ = 15 min in mice) due to moderate logP (~2.8). It shows short-acting reversibility (t₁/₂ = 2.1 hr) and minimal CYP450 inhibition (IC₅₀ >10 µM for CYP3A4/2D6), reducing off-target risks .

Multi-Target Potential: Can it inhibit acetylcholinesterase (ChE) for dual-action neuroprotection?

Answer:
While primarily a MAO-B inhibitor, structural analogs (e.g., 4-aminomethyl derivatives) exhibit moderate ChE inhibition (IC₅₀ = 12 µM). Hybridizing with carbamate moieties improves ChE affinity but may compromise MAO-B selectivity, requiring balanced SAR optimization .

Toxicity: What in vitro models assess its safety profile?

Answer:
Neuroblastoma (SH-SY5Y) and hepatic (HepG2) cell lines are used for cytotoxicity screening (MTT assay). NW-1772 (a derivative) shows low toxicity (CC₅₀ >100 µM), while chloromethyl analogs require monitoring for reactive metabolite formation via glutathione depletion assays .

Comparative Analysis: How does it outperform traditional MAO-B inhibitors like selegiline?

Answer:
It exhibits 10-fold higher potency (selegiline IC₅₀ = 25 nM vs. NW-1772 IC₅₀ = 2.1 nM) and reversibility (selegiline is irreversible). Unlike selegiline, it avoids tyramine-induced hypertension ("cheese effect") due to MAO-A sparing .

Future Directions: What structural modifications are proposed to enhance therapeutic potential?

Answer:
Introducing fluorine at the benzyl ring improves metabolic stability. Replacing chloromethyl with bioisosteres (e.g., trifluoromethyl) retains activity while reducing electrophilic toxicity. Dual-target ligands combining MAO-B and β-amyloid aggregation inhibition are under exploration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one

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